molecular formula C9H10N2O3 B13104601 5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione

5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione

Cat. No.: B13104601
M. Wt: 194.19 g/mol
InChI Key: NUUUIILAVXDLOQ-UHFFFAOYSA-N
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Description

5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione is a chemical compound that features a cyclohexane ring substituted with a 1,3-dione group and a 5-methyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazate with an aldehyde to form an intermediate, which then undergoes oxidative cyclization and rearrangement to yield the desired oxadiazole derivative . The reaction conditions often include the use of iodine as a catalyst and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the cyclohexane moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or cyclohexane ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxadiazole derivatives, while reduction can produce partially or fully reduced forms of the compound.

Scientific Research Applications

5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione is unique due to the presence of both the oxadiazole ring and the cyclohexane-1,3-dione moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

5-(5-methyl-1,3,4-oxadiazol-2-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C9H10N2O3/c1-5-10-11-9(14-5)6-2-7(12)4-8(13)3-6/h6H,2-4H2,1H3

InChI Key

NUUUIILAVXDLOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CC(=O)CC(=O)C2

Origin of Product

United States

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